molecular formula C34H24N6Na4O14S4 B036416 Trypan blue CAS No. 72-57-1

Trypan blue

Cat. No.: B036416
CAS No.: 72-57-1
M. Wt: 960.8 g/mol
InChI Key: GLNADSQYFUSGOU-UHFFFAOYSA-J
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Description

Trypan blue is a diazo dye that is widely used in various scientific fields. It is primarily known for its application as a vital stain to selectively color dead tissues or cells blue. This compound is particularly useful in cell viability assays, where it helps distinguish between live and dead cells. The name “this compound” is derived from its ability to kill trypanosomes, the parasites responsible for sleeping sickness.

Scientific Research Applications

Trypan blue has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in various chemical assays and reactions.

    Biology: Commonly used in cell viability assays to distinguish between live and dead cells. It is also used to stain fungal hyphae and stramenopiles.

    Medicine: Employed in ophthalmic surgeries to stain the anterior capsule during cataract surgery, aiding in visualization.

    Industry: Utilized in the textile industry as a direct dye for cotton fabrics.

Mechanism of Action

Target of Action

Trypan blue is a diazo dye that primarily targets cell membranes . In viable cells, the cell membranes are intact and exclude the dye, while in nonviable cells, the compromised membranes allow the dye to enter . In ophthalmic surgery, this compound selectively stains membranes such as epiretinal membranes (ERM) and Internal Limiting Membranes (ILM) .

Mode of Action

The mode of action of this compound is based on its ability to interact with cell membranes. In viable cells, the dye is excluded due to the intact cell membrane . In nonviable cells, the compromised cell membrane allows the dye to enter and bind to intracellular proteins, rendering the cells a blue color . In ophthalmic surgery, this compound is used to stain the anterior capsule in the presence of a mature cataract to aid in visualization .

Biochemical Pathways

This compound doesn’t directly interact with biochemical pathways but its uptake and exclusion can be influenced by certain cellular processes. For instance, this compound-labelled vesicles indicate the dye’s uptake by macropinocytosis . Additionally, this compound can enter viable cells through the pore-forming Bacillus cereus toxin, HlyII .

Result of Action

The primary result of this compound’s action is the staining of nonviable cells or compromised cell membranes. Nonviable cells take up the dye and appear blue under a microscope, while viable cells remain unstained . This allows for the easy distinction between viable and nonviable cells in a sample .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH and ionic strength of the solution can affect the dye’s ability to stain cells . Additionally, the dye’s staining efficacy can be influenced by the presence of proteins and other biomolecules in the sample .

Safety and Hazards

Trypan blue may cause eye irritation and skin irritation in susceptible persons . It is considered a possible carcinogen . It is not mutagenic in Ames Test, but animal experiments showed mutagenic and teratogenic effects .

Future Directions

Trypan blue has been used to trace fluid uptake by viable macrophage-like cells in animals . It has also been adapted to visualize pinocytosis in viable cells . Future research may focus on improving the accuracy of cell viability measurements using this compound, which is critical for cellular therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trypan blue is synthesized through a series of chemical reactions starting from toluidine, a derivative of toluene. The synthesis involves the formation of an azo compound through diazotization and coupling reactions. The general steps include:

  • Diazotization of toluidine to form a diazonium salt.
  • Coupling of the diazonium salt with a suitable coupling component to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration and crystallization processes.

Chemical Reactions Analysis

Types of Reactions: Trypan blue undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also be reduced, which may alter its color and staining properties.

    Substitution: Various substitution reactions can occur on the aromatic rings of this compound, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines.

Comparison with Similar Compounds

Trypan blue is unique in its ability to selectively stain dead cells while leaving live cells unstained. Similar compounds include:

    Erythrosin B: Another vital dye used for cell counting, but it is not as widely used as this compound.

    Propidium iodide: A fluorescent dye that also stains dead cells but requires different detection methods.

  • Azidine blue 3B, Benzamine blue 3B, Benzo Blue bB, Chlorazol blue 3B, Diamine blue 3B, Dianil blue H3G, Direct blue 14, Niagara blue 3B: These are other dyes with similar staining properties but may differ in their specific applications and staining mechanisms.

This compound stands out due to its long history of use and its effectiveness in various scientific and industrial applications.

Properties

{ "Design of Synthesis Pathway": "The synthesis of Trypan blue can be achieved by the condensation of sulfanilic acid with diazotized 4-aminonaphthalene-1-sulfonic acid, followed by the coupling reaction with brominated xylene. This method is known as the Heumann method.", "Starting Materials": ["Sulfanilic acid", "4-aminonaphthalene-1-sulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Brominated xylene"], "Reaction": ["1. Dissolve 20g of sulfanilic acid in 200mL of water and add 25mL of concentrated hydrochloric acid.", "2. Dissolve 20g of 4-aminonaphthalene-1-sulfonic acid in 200mL of water and add 25mL of concentrated hydrochloric acid.", "3. Cool both solutions to 0-5°C.", "4. Dissolve 13.6g of sodium nitrite in 50mL of water and add to the solution of 4-aminonaphthalene-1-sulfonic acid with stirring.", "5. Add the diazotized solution dropwise to the solution of sulfanilic acid with stirring.", "6. Add 50g of sodium acetate to the mixture and stir for 30 minutes.", "7. Add 100mL of brominated xylene to the mixture and heat to 80-85°C for 30 minutes.", "8. Cool the mixture and filter the precipitated Trypan blue.", "9. Wash the precipitate with water and dry it in a vacuum oven."]}

CAS No.

72-57-1

Molecular Formula

C34H24N6Na4O14S4

Molecular Weight

960.8 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

GLNADSQYFUSGOU-UHFFFAOYSA-J

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=O)C4=C(C=C3S(=O)(=O)[O-])C=C(C=C4N)S(=O)(=O)[O-])C)N/N=C\5/C(=O)C6=C(C=C5S(=O)(=O)[O-])C=C(C=C6N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

impurities

... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid;  and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid;  and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts.

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Color/Form

Bluish-grey powder
Dark greenish-brown powder.
Aqueous solution deep blue with violet tinge

melting_point

greater than 572 °F (NTP, 1992)
300 °C

2538-83-2
72-57-1

physical_description

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992)
Gray-blue to blue powder;  [CAMEO]

Pictograms

Health Hazard

solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol
Soluble in water
In water, <0.1 mg/mL

Synonyms

2,7-naphthalenedisulfonicacid,3,3’-((3,3’-dimethyl-4,4’-biphenylylene)bis(azo; 2,7-naphthalenedisulfonicacid,3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-; 2,7-Naphthalenedisulfonicacid,3,3’-[[3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl]bis(azo)]bis(5-amino-4-h

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trypan blue?

A1: The molecular formula of this compound is C34H28N6O14S4, and its molecular weight is 872.8 g/mol.

Q2: Does this compound interact with other materials commonly used in cell culture or staining procedures?

A5: this compound's compatibility with other materials can vary. While generally compatible with common cell culture media and fixatives, interactions with specific components or reagents might occur. It's always recommended to perform control experiments to assess potential interference. [, ]

Q3: Are there any computational studies or QSAR models available for this compound?

A3: The provided research papers do not include details on computational chemistry studies or QSAR models for this compound.

Q4: What are the standard formulation strategies for this compound?

A8: this compound is commonly formulated as a dry powder or an aqueous solution. The concentration used can vary depending on the specific application. [] Research suggests using a 0.025% this compound solution for anterior capsule staining in cataract surgery, demonstrating its applicability at lower concentrations for enhanced visualization. [, ]

Q5: What are the SHE regulations regarding the handling and disposal of this compound?

A9: this compound is considered a hazardous substance and should be handled with appropriate safety precautions. It's essential to consult and adhere to local regulations and safety data sheets for handling, storage, and disposal. [] Researchers have explored alternative and safer dyes for staining arbuscular mycorrhizal fungi due to the potential health and environmental hazards associated with this compound. []

Q6: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A10: The provided research primarily focuses on this compound's application as a stain for in vitro studies. While some studies involve in vivo administration, the emphasis is on its immediate effects rather than detailed pharmacokinetic analysis. [, ] One study investigated the influence of systemically administered this compound on the prenatal development of rats and mice, demonstrating its ability to cross the placental barrier and potentially impact fetal development. []

Q7: Are there any known resistance mechanisms to this compound?

A11: this compound is not a drug that typically encounters resistance mechanisms in the conventional sense. Its activity relies on passive diffusion through damaged cell membranes, making the development of specific resistance unlikely. []

Q8: What are the known toxicological effects of this compound?

A12: While this compound is widely used in research, potential toxicological effects exist, particularly with systemic exposure. Studies have shown that this compound can induce various malformations in developing embryos when administered to pregnant animals. [, ] Additionally, inadvertent intrastromal injection of this compound during cataract surgery can cause toxic keratopathy. []

Q9: Are there specific biomarkers or diagnostic tools associated with this compound use?

A9: The provided research does not delve into specific biomarkers or diagnostic tools associated with this compound use.

Q10: What analytical methods are employed to quantify this compound?

A14: Spectrophotometry is a common method for quantifying this compound based on its absorbance properties. [, ] Researchers have established a differential spectrophotometric method for determining polyquaternium-1, a bacteriostatic agent in ophthalmic preparations, by analyzing the bathochromic shift in the this compound absorption upon complex formation. []

Q11: What is the environmental impact of this compound, and are there any eco-friendly alternatives?

A15: this compound is considered a potential environmental pollutant. Researchers are actively seeking safer alternatives for staining applications, particularly in fields like mycorrhizal fungi research. [, ] One study explored using industrial organic food dyes and organic dye based on Euterpe oleracea Mart. pulp as potential alternatives to this compound, demonstrating the ongoing efforts to find eco-friendly substitutes. []

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